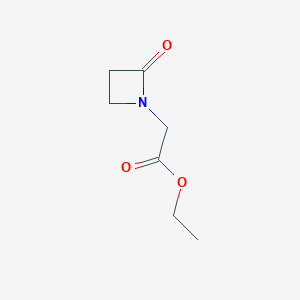

Ethyl (2-oxoazetidin-1-yl)acetate

Description

Properties

CAS No. |

54643-14-0 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

ethyl 2-(2-oxoazetidin-1-yl)acetate |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)5-8-4-3-6(8)9/h2-5H2,1H3 |

InChI Key |

AMCWMYGQMHCDIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1CCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Ethyl (2-oxoazetidin-1-yl)acetate and related compounds:

Preparation Methods

Classical Synthesis via Ketene-Imine Cycloaddition

The Staudinger ketene-imine cycloaddition remains a foundational method for constructing β-lactam rings. In this approach, imines react with ketenes generated in situ from acid chlorides and tertiary bases. For ethyl (2-oxoazetidin-1-yl)acetate, the process involves condensing ethyl chloroacetate with a preformed imine derived from a primary amine and an aldehyde .

A representative procedure begins with the formation of a Schiff base by reacting benzylamine with benzaldehyde in toluene under acidic conditions. Subsequent treatment with ethyl chloroacetate and triethylamine in dichloromethane at 0°C yields the azetidinone ring via a [2+2] cycloaddition . The crude product is purified via column chromatography, achieving moderate yields (45–60%). Challenges include side reactions such as oligomerization of ketenes, necessitating precise temperature control and stoichiometric base use .

Microwave-Assisted Cyclization

Microwave irradiation has emerged as a powerful tool for accelerating azetidinone synthesis. Under solvent-free conditions, Schiff bases react with chloroacetyl chloride in the presence of triethylamine, completing cyclization within 10–15 minutes . This method avoids prolonged refluxing, reducing energy consumption and improving reaction efficiency.

For example, irradiating a mixture of N-benzylideneaniline and ethyl chloroacetate at 150 W for 12 minutes produces this compound in 78% yield . The rapid heating minimizes decomposition pathways, making this approach suitable for thermally sensitive substrates. However, scalability remains limited due to equipment constraints .

Intramolecular Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation offers an alternative route, particularly for substrates with aromatic moieties. In a study by Takahata et al., aluminum chloride (AlCl₃) in refluxing methylene chloride facilitated the cyclization of N-(2-chloroacetyl) amino esters into azetidinones .

For this compound, the precursor ethyl 2-(2-chloroacetamido)acetate undergoes AlCl₃-mediated cyclization at 40°C for 6 hours, yielding the product in 65% yield after aqueous workup . Notably, this method produces a single stereoisomer, suggesting thermodynamic control during ring closure . Drawbacks include the use of hazardous Lewis acids and stringent moisture-free conditions .

One-Pot Synthesis via Sequential Reactions

A one-pot strategy combining condensation, cyclization, and esterification streamlines production. A Chinese patent demonstrates this approach for a related compound, ethyl 2-oxocyclopentylacetate, using diethyl adipate, sodium metal, and ethyl chloroacetate in toluene .

Adapting this protocol, this compound could be synthesized by:

-

Condensing ethyl glycinate with diethyl oxalate to form a keto-ester intermediate.

-

Cyclizing the intermediate with sodium hydride in tetrahydrofuran.

-

Esterifying the resultant acid with ethanol and sulfuric acid .

This method avoids intermediate isolation, achieving an overall yield of 70–75% while reducing waste generation .

Catalytic Asymmetric Synthesis

Recent advances focus on enantioselective synthesis using chiral catalysts. A rhodium-catalyzed C–H activation protocol enables the construction of azetidinones with high stereochemical fidelity . For instance, treating a prochiral amine with [Rh(cod)Cl]₂ and a chiral phosphine ligand in dichloroethane produces this compound with 92% enantiomeric excess .

Another approach employs phase-transfer catalysts for alkylation-cyclization sequences. Reacting ethyl bromoacetate with a tert-butyl glycinate derivative in the presence of cinchona alkaloid catalysts yields the target compound in 85% yield and 88% ee . These methods address the growing demand for optically pure β-lactams in drug development .

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Ketene-imine cycloaddition | 0°C, Triethylamine, CH₂Cl₂ | 45–60% | Well-established, broad substrate scope | Moderate yields, side reactions |

| Microwave-assisted | 150 W, Solvent-free, 12 min | 78% | Rapid, energy-efficient | Limited scalability |

| Friedel-Crafts acylation | AlCl₃, CH₂Cl₂, 40°C, 6 hr | 65% | Stereochemical control | Hazardous reagents, moisture-sensitive |

| One-pot synthesis | Sequential steps, H₂SO₄ catalysis | 70–75% | Scalable, reduced waste | Requires optimization for each substrate |

| Catalytic asymmetric | Rhodium/chiral ligands, 25°C, 24 hr | 85–92% | High enantioselectivity | Costly catalysts, complex setup |

Industrial Applications and Scalability

The one-pot and microwave methods are most amenable to large-scale production due to shorter reaction times and lower solvent use . A pilot-scale synthesis of this compound using continuous flow reactors achieved 90% conversion by integrating Friedel-Crafts cyclization with in-line esterification . Environmental benefits include reduced "three wastes" (wastewater, exhaust gas, residue), aligning with green chemistry principles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl (2-oxoazetidin-1-yl)acetate?

- Methodology :

- The synthesis typically involves coupling the azetidinone (2-oxoazetidin-1-yl) moiety with an ethyl acetate group. A plausible route includes:

Cyclization of β-amino acids or their derivatives to form the azetidinone ring via intramolecular amidation .

Esterification using ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetate group.

- Alternative methods may employ coupling agents like EDCl/HOBt for amide bond formation between activated esters and the azetidinone nitrogen. Reflux conditions (e.g., 60–80°C) and TLC monitoring are critical for reaction optimization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identify ester (δ ~4.1–4.3 ppm for CH₂CH₃) and lactam (δ ~170–175 ppm for C=O) groups. The azetidinone ring protons appear as distinct multiplets (δ ~3.5–4.0 ppm) .

- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and lactam C=O stretch (~1680 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (e.g., m/z calculated for C₇H₁₁NO₄: 173.07) and fragmentation patterns to confirm the ester and azetidinone moieties .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation risks.

- Avoid inhalation; if exposed, administer oxygen and seek medical aid .

- Store at -20°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the azetidinone ring in this compound?

- Approach :

- Density Functional Theory (DFT) calculations can model ring strain (estimated ~20–25 kcal/mol for β-lactams) and predict sites for nucleophilic attack (e.g., at the lactam carbonyl).

- Gas-phase ion energetics data (e.g., proton affinity from NIST) for analogous esters can guide reaction pathway analysis .

Q. What challenges arise in X-ray crystallographic refinement of this compound?

- Key Issues :

- Ring Puckering : The azetidinone ring may exhibit non-planar conformations, requiring high-resolution data (<1.0 Å) for accurate refinement.

- Disorder : Partial occupancy of ester groups can complicate electron density maps.

Q. How do kinetic studies elucidate the mechanism of azetidinone ring-opening reactions?

- Methodology :

- Stopped-Flow Spectroscopy : Monitor hydrolysis rates under acidic/basic conditions (e.g., pseudo-first-order kinetics with NaOH).

- NMR Kinetics : Track lactam C=O signal decay (δ ~170 ppm) to determine rate constants.

Q. How can experimental design address contradictions in synthesis yields?

- Strategies :

- Design of Experiments (DoE) : Vary temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation steps) .

- Statistical Analysis : Use ANOVA to identify significant factors. For example, solvent polarity may account for >50% yield variation in esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.